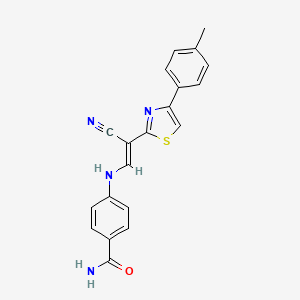
(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide is a useful research compound. Its molecular formula is C20H16N4OS and its molecular weight is 360.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H22N4OS
- Molecular Weight : 406.51 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The thiazole moiety is known to enhance the compound's affinity for specific targets, leading to modulation of cellular processes.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 100 - 400 |
| Reference Drug (Chloramphenicol) | Antibacterial | 25 - 50 |
| Fluconazole (Reference for Fungi) | Antifungal | 24 - 26 |
These results suggest that while the compound shows potential as an antibacterial agent, its antifungal activity may be more pronounced.
Anticancer Activity
Recent studies have focused on the anticancer properties of thiazole derivatives. The compound was tested against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results from colorimetric MTT assays indicated that:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| HCT-116 | 5.0 ± 0.3 | Harmine (IC50 = 2.40 ± 0.12 µM) |
| HepG2 | 6.5 ± 0.5 | Harmine |
These findings highlight the potential of this compound as a lead compound in cancer therapy.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain modifications to the thiazole ring significantly enhanced antimicrobial activity, suggesting a structure–activity relationship that could inform future drug design.
- Case Study on Anticancer Properties : Another investigation assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The study found that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited superior anticancer activity compared to their counterparts.
Propiedades
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-13-2-4-14(5-3-13)18-12-26-20(24-18)16(10-21)11-23-17-8-6-15(7-9-17)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFDDYOXYENRC-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














